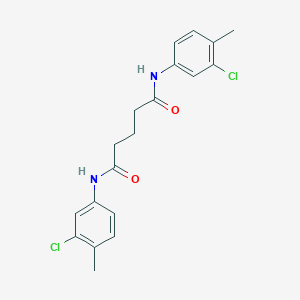![molecular formula C32H24Cl2N6O3 B457399 2-AMINO-4-[1-(2,6-DICHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-1-(2-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B457399.png)
2-AMINO-4-[1-(2,6-DICHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-1-(2-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-AMINO-4-[1-(2,6-DICHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-1-(2-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-[1-(2,6-DICHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-1-(2-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves multiple steps. One common approach is the catalytic ammoxidation of dichlorobenzyl chloride, which is then followed by a series of reactions to introduce the pyrazole, phenyl, and quinolinecarbonitrile groups . The reaction conditions typically involve high temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes that are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired product quality.
化学反応の分析
Types of Reactions
2-AMINO-4-[1-(2,6-DICHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-1-(2-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted compounds.
科学的研究の応用
2-AMINO-4-[1-(2,6-DICHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-1-(2-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of dyes, plastics, and other materials.
作用機序
The mechanism of action of 2-AMINO-4-[1-(2,6-DICHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-1-(2-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
類似化合物との比較
Similar Compounds
Vilanterol trifenate: A compound with a similar dichlorobenzyl group, used in the treatment of respiratory conditions.
2,4-Dichlorobenzyl alcohol: A simpler compound with antiseptic properties.
Uniqueness
What sets 2-AMINO-4-[1-(2,6-DICHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-1-(2-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE apart is its complex structure, which allows for a wide range of chemical modifications and applications. Its unique combination of functional groups makes it a versatile compound in scientific research and industrial applications.
特性
分子式 |
C32H24Cl2N6O3 |
|---|---|
分子量 |
611.5g/mol |
IUPAC名 |
2-amino-4-[1-[(2,6-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]-1-(2-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C32H24Cl2N6O3/c33-23-10-6-11-24(34)21(23)17-38-18-22(31(37-38)19-8-2-1-3-9-19)29-20(16-35)32(36)39(27-14-7-15-28(41)30(27)29)25-12-4-5-13-26(25)40(42)43/h1-6,8-13,18,29H,7,14-15,17,36H2 |
InChIキー |
BKYMKLUIMCNFRW-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C(=C(N2C3=CC=CC=C3[N+](=O)[O-])N)C#N)C4=CN(N=C4C5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl)C(=O)C1 |
正規SMILES |
C1CC2=C(C(C(=C(N2C3=CC=CC=C3[N+](=O)[O-])N)C#N)C4=CN(N=C4C5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl)C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-CHLORO-N-[3-(4-CHLOROBENZENESULFONAMIDO)-2,2-DIMETHYLPROPYL]BENZENESULFONAMIDE](/img/structure/B457325.png)
![N,N'-bis[2-(3-chlorophenyl)ethyl]hexanediamide](/img/structure/B457327.png)



![Methyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B457334.png)

![3-[(2,2,3,3-tetrafluoropropoxy)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B457338.png)

